molecular formula C11H22N2O2 B12932078 tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate

tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B12932078
M. Wt: 214.30 g/mol
InChI Key: OGIPSHDJYIEDKG-VEDVMXKPSA-N
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Description

tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate typically involves the protection of the amino group and the carboxylate group using tert-butyl groups. One common method involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by controlling reaction parameters such as temperature, pressure, and flow rates. This method offers advantages in terms of scalability, safety, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and amino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9?/m1/s1

InChI Key

OGIPSHDJYIEDKG-VEDVMXKPSA-N

Isomeric SMILES

C[C@@H]1CC(CCN1C(=O)OC(C)(C)C)N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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